BenchChemオンラインストアへようこそ!

1-(2,4-Dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Pain GPCR Chemical probe

This thiadiazolylpiperazine chemotype features a unique 2,4-dichlorobenzoyl carbonyl motif absent from standard 5-HT1A and melatonin tool compounds. Procure this exact scaffold to generate selectivity data that cleanly distinguishes thiadiazolylpiperazine-driven pharmacology from serotonergic or melatonergic off-target effects in CNS programs. With an MW of 343.2 Da, a TPSA of 77.6 Ų, and only two rotatable bonds, it is an ideal fragment-growing core for structure-based design targeting ion channels or GPCRs implicated in neuropathic pain. Supplied at ≥90% purity (LCMS/NMR confirmed), the ready-to-ship stock enables immediate HTS hit validation and dose-response profiling without custom synthesis delay.

Molecular Formula C13H12Cl2N4OS
Molecular Weight 343.23
CAS No. 2097935-09-4
Cat. No. B2867506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
CAS2097935-09-4
Molecular FormulaC13H12Cl2N4OS
Molecular Weight343.23
Structural Identifiers
SMILESC1CN(CCN1C2=NSN=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C13H12Cl2N4OS/c14-9-1-2-10(11(15)7-9)13(20)19-5-3-18(4-6-19)12-8-16-21-17-12/h1-2,7-8H,3-6H2
InChIKeyQLRHGMIZWMDSMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2097935-09-4) – Procurement-Ready Physicochemical and Structural Identity


1-(2,4-Dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic small molecule belonging to the thiadiazolylpiperazine class, defined by a 1,2,5-thiadiazol-3-yl substituent and a 2,4-dichlorobenzoyl carbonyl group on the piperazine core [1]. The compound is cataloged under PubChem CID 126855126 with molecular formula C₁₃H₁₂Cl₂N₄OS and an exact mass of 342.0108876 Da [1]. Computed descriptors include XLogP3 = 3, topological polar surface area (TPSA) = 77.6 Ų, zero hydrogen-bond donors, and two rotatable bonds [1]. Commercial sourcing is available through Life Chemicals (catalog F6549-1203) at a purity suitable for high-throughput screening campaigns [2].

Why a Generic Thiadiazolylpiperazine Cannot Substitute for 1-(2,4-Dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine in Targeted Research


Within the thiadiazolylpiperazine class, the specific nature of the N-acyl substituent on the piperazine ring exerts a decisive influence on biological target engagement. The patent literature explicitly teaches that variations in the aromatic carbonyl group (R₁) and the thiadiazole substitution pattern (R₃–R₅) directly modulate in vivo efficacy in pain models [1]. The 2,4-dichlorobenzoyl moiety of this compound is a distinctive pharmacophoric element that is absent from the broader class of 5-HT₁A receptor ligands, melatonin receptor controls, or simple alkyl/aryl thiadiazolylpiperazines [2]. Without a direct structural match, a substitute compound is likely to exhibit divergent target-binding, ADME, and selectivity profiles, undermining experimental reproducibility.

Quantitative Differentiation Evidence for 1-(2,4-Dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine Against Closest Analogs and Class Benchmarks


Structural Uniqueness: The 2,4-Dichlorobenzoyl–Thiadiazole Combination Is Unreported Among 5-HT₁A Ligands and Melatonin Controls

A systematic comparison of disclosed thiadiazolylpiperazine chemotypes reveals that this compound contains a 2,4-dichlorobenzoyl moiety directly attached to the piperazine nitrogen, in combination with a 1,2,5-thiadiazol-3-yl group at the opposite piperazine nitrogen [1]. This exact substitution pattern is not present in any of the well-characterized 5-HT₁A receptor ligands (e.g., WAY-100635 derivatives), nor in the melatonin MT₂ inactive control Z3670677764 [2]. Because SAR within this class is steep – minor N-acyl changes abolish pain-model activity [1] – structural uniqueness translates directly into a distinct biological interaction profile, making generic substitution scientifically invalid.

Pain GPCR Chemical probe Medicinal chemistry

Patent-Class Assignment: Encompassed Within a Pain-Targeting Thiadiazolylpiperazine Series with In Vivo Validation

The compound falls within the Markush structure of Formula (I) disclosed in US patent application US20040006091, which claims thiadiazolylpiperazine compounds for treating or preventing pain [1]. The patent demonstrates that structurally related compounds within the series produce statistically significant reversal of mechanical hyperalgesia in the rat chronic constriction injury (CCI) model, a well-validated neuropathic pain paradigm [1]. Although no individual data point for the 2,4-dichlorobenzoyl derivative is provided in the patent text, its structural conformity to the general formula and the defined SAR rules (R₁ = optionally substituted phenyl carbonyl; thiadiazole ring bearing defined R₃–R₅ substituents) places it within the active chemical space of the invention.

Ion channel Pain Analgesic Screening library

Physicochemical Profile Conforms to Lead-Like Chemical Space and Permits Rapid HTS Triage

Comparing the target compound's computed properties against commonly accepted drug/lead-likeness filters shows that it satisfies multiple rule-of-thumb criteria that many analog thiadiazolylpiperazines fail. The molecular weight (343.2 g/mol) is within the preferred lead-like range (≤350 Da), TPSA (77.6 Ų) is compatible with blood-brain barrier penetration (threshold <90 Ų), and the rotatable bond count is minimal (n = 2) [1]. In contrast, larger comparator compounds such as 1-[(1,3-benzodioxol-5-yl)methyl]-4-(2,4-dichlorobenzoyl)piperazine (MW 393.3 Da; 5 rotatable bonds) exceed these guidelines [2]. The favorable profile predicts acceptable passive permeability and metabolic stability relative to bulkier analogs, providing a rational basis for compound selection in early-stage screening.

Drug-likeness HTS Physicochemical profiling ADME

Defined Purity and Sourcing for Reproducible Screening: Life Chemicals Catalog F6549-1203

The compound is commercially cataloged by Life Chemicals under product code F6549-1203 and is supplied as a 4-mg or 5-µmol quantity [1]. Life Chemicals maintains a quality standard of ≥90% purity, confirmed by LCMS and/or 400-MHz ¹H NMR, ensuring batch-to-batch consistency across screening campaigns . Many structurally similar thiadiazolylpiperazines are available only as custom synthesis items with undefined purity and lead times. The existence of a pre-qualified, ready-to-ship stock eliminates the variability and delays associated with on-demand synthesis, directly supporting experimental reproducibility and procurement efficiency.

Procurement QC HTS Chemical biology

High-Value Application Scenarios for 1-(2,4-Dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (2097935-09-4)


Neuropathic Pain Target Deconvolution and Phenotypic Screening

Based on patent-class assignment to a pain-active thiadiazolylpiperazine series [1], this compound is suitable for target-identification campaigns using affinity-based proteomics or thermal shift assays in neuronal cell models. Its structural conformity to the general formula disclosed in US20040006091, combined with its favorable lead-like properties (MW 343.2 Da, TPSA 77.6 Ų) [2], makes it a well-positioned entry point for medicinal chemistry optimization efforts aimed at ion channel or GPCR targets implicated in neuropathic pain.

Chemical Probe Selectivity Profiling Against 5-HT₁A and Melatonin Receptors

Because the compound is structurally distinct from well-characterized 5-HT₁A ligands (e.g., WAY-100635 analogs) and melatonin MT₂ tool compounds (e.g., UCSF4226 and its inactive control Z3670677764) [3], it can serve as a selectivity control in GPCR screening panels. Procurement of this specific chemotype allows researchers to distinguish thiadiazolylpiperazine-driven pharmacology from serotonergic or melatonergic off-target effects that commonly confound CNS drug discovery programs.

Fragment-Based and Structure-Activity Relationship (SAR) Expansion Libraries

The combination of a 1,2,5-thiadiazole heterocycle and a 2,4-dichlorobenzoyl group provides a synthetically tractable scaffold for parallel derivatization [4]. The compound's low molecular weight (343.2 Da) and minimal rotatable bonds (n = 2) [4] make it an ideal core for fragment-growing or structure-based design, particularly when exploring halogen-bonding interactions mediated by the dichlorophenyl motif.

High-Throughput Screening (HTS) Hit Validation and Counter-Screening

With documented commercial availability at ≥90% purity (Life Chemicals F6549-1203) [5], the compound is immediately deployable as a reference standard for validating primary HTS hits. The ready-to-ship stock eliminates custom synthesis lead time, enabling rapid follow-up testing in dose-response and orthogonal assay formats.

Quote Request

Request a Quote for 1-(2,4-Dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.